molecular formula C6H11N3O5 B14562692 N-(4,4-Dinitrohexan-2-ylidene)hydroxylamine CAS No. 62116-10-3

N-(4,4-Dinitrohexan-2-ylidene)hydroxylamine

Cat. No.: B14562692
CAS No.: 62116-10-3
M. Wt: 205.17 g/mol
InChI Key: QNRSJIHBRDVICA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,4-Dinitrohexan-2-ylidene)hydroxylamine is a chemical compound known for its unique structure and reactivity It belongs to the class of hydroxylamines, which are characterized by the presence of an N-OH group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-Dinitrohexan-2-ylidene)hydroxylamine typically involves the reaction of 4,4-dinitrohexan-2-one with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the desired hydroxylamine derivative. Common reagents used in this synthesis include hydroxylamine hydrochloride and a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to optimize yield and purity. These methods often utilize advanced reactors and precise control of reaction parameters to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(4,4-Dinitrohexan-2-ylidene)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .

Major Products

The major products formed from these reactions include nitroso compounds, amines, and substituted hydroxylamines. These products are often used as intermediates in further chemical synthesis .

Mechanism of Action

The mechanism of action of N-(4,4-Dinitrohexan-2-ylidene)hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can undergo nucleophilic attack, leading to the formation of various intermediates. The compound’s reactivity is influenced by the presence of nitro groups, which can stabilize or destabilize intermediates depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydroxylamines such as N-(4-nitrophenyl)piperidin-4-ylidene)hydroxylamine and N-(4,4-dinitrophenyl)hydroxylamine .

Uniqueness

N-(4,4-Dinitrohexan-2-ylidene)hydroxylamine is unique due to its specific structure, which includes two nitro groups on the hexane backbone. This structural feature imparts distinct reactivity and stability compared to other hydroxylamines. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

62116-10-3

Molecular Formula

C6H11N3O5

Molecular Weight

205.17 g/mol

IUPAC Name

N-(4,4-dinitrohexan-2-ylidene)hydroxylamine

InChI

InChI=1S/C6H11N3O5/c1-3-6(8(11)12,9(13)14)4-5(2)7-10/h10H,3-4H2,1-2H3

InChI Key

QNRSJIHBRDVICA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=NO)C)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.